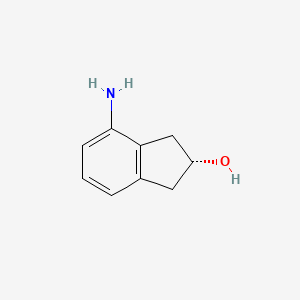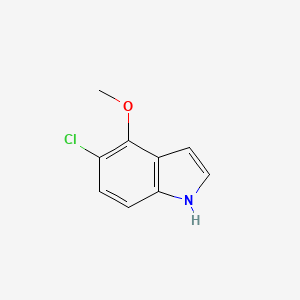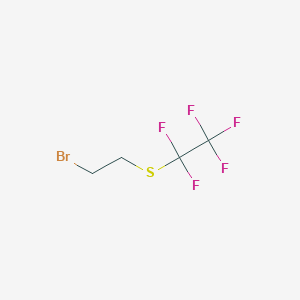
1-(2-Bromo-ethylsulfanyl)-1,1,2,2,2-pentafluoro-ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-ethylsulfanyl)-1,1,2,2,2-pentafluoro-ethane is an organofluorine compound characterized by the presence of both bromine and sulfur atoms. This compound is notable for its unique chemical structure, which combines the properties of brominated and fluorinated organic molecules. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of 1-(2-Bromo-ethylsulfanyl)-1,1,2,2,2-pentafluoro-ethane typically involves the reaction of 1,1,2,2,2-pentafluoroethane with 2-bromoethanethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-ethylsulfanyl)-1,1,2,2,2-pentafluoro-ethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming the corresponding ethylsulfanyl derivative.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-ethylsulfanyl)-1,1,2,2,2-pentafluoro-ethane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: In the study of enzyme mechanisms and protein interactions due to its ability to modify thiol groups.
Medicine: Potential use in drug development as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-ethylsulfanyl)-1,1,2,2,2-pentafluoro-ethane involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom acts as a leaving group in substitution reactions, while the sulfur atom can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(2-Bromo-ethylsulfanyl)-1,1,2,2,2-pentafluoro-ethane can be compared with other similar compounds, such as:
1-Bromo-2-ethylbenzene: Similar in having a bromine atom, but differs in the presence of an aromatic ring instead of fluorinated ethane.
2-Bromoethanethiol: Shares the ethylsulfanyl group but lacks the fluorinated ethane backbone.
1,1,2,2,2-Pentafluoroethane: Lacks the bromine and sulfur atoms, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of bromine, sulfur, and fluorine atoms, which imparts distinct reactivity and stability compared to other compounds.
Properties
IUPAC Name |
1-(2-bromoethylsulfanyl)-1,1,2,2,2-pentafluoroethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF5S/c5-1-2-11-4(9,10)3(6,7)8/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTLEGUVSNVXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)SC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
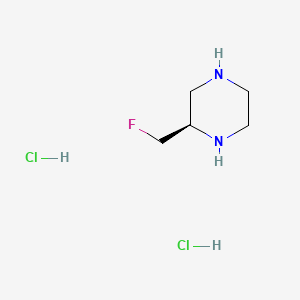
![5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051512.png)
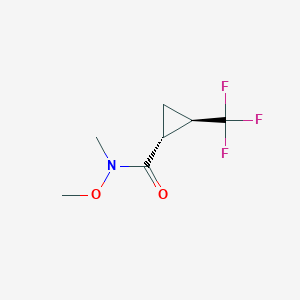


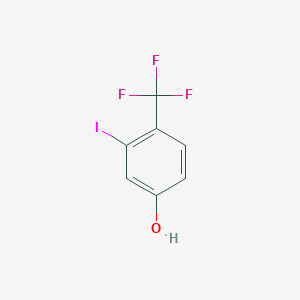
![(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B15051536.png)
